molecular formula C31H36O16 B1248912 Dicliripariside B

Dicliripariside B

Número de catálogo: B1248912
Peso molecular: 664.6 g/mol
Clave InChI: ISVJQJMGKFYXBW-OQZZIDIHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dicliripariside B (C₃₁H₃₆O₁₆) is a naturally occurring organic compound isolated from the plant Dicliptera riparia. It has a molecular weight of 664.62 g/mol and a melting point of 210–212°C. Its structure is characterized by a glycoside backbone with a specific stereochemical configuration, as indicated by its optical rotation value of [α]₁₀ᴅ = -0.9° (in a 1:1 methanol:pyridine solution) .

Propiedades

Fórmula molecular

C31H36O16

Peso molecular

664.6 g/mol

Nombre IUPAC

[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[8-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate

InChI

InChI=1S/C31H36O16/c1-12-27(44-13(2)32)23(36)25(38)30(43-12)42-11-20-21(34)22(35)24(37)31(47-20)46-19-9-16-17(33)10-18(14-5-7-15(40-3)8-6-14)45-28(16)26(39)29(19)41-4/h5-10,12,20-25,27,30-31,34-39H,11H2,1-4H3/t12-,20+,21+,22-,23-,24+,25+,27-,30+,31+/m0/s1

Clave InChI

ISVJQJMGKFYXBW-OQZZIDIHSA-N

SMILES isomérico

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)C(=O)C=C(O4)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)OC(=O)C

SMILES canónico

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C=C(O4)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)OC(=O)C

Sinónimos

dicliripariside B

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

Dicliripariside B is structurally related to Dicliripariside A, another glycoside isolated from Dicliptera riparia. Both compounds share a core aglycone structure but differ in their substituents:

  • This compound : Contains an 8,9-dehydro-7,9-diisobutyryloxythymol moiety.
  • Dicliripariside A : Features thymol isobutyrate groups without the double-bond conjugation at C8–C9 .

This structural variance likely impacts their pharmacokinetic properties, such as solubility and metabolic stability.

Pharmacological Activity

Comparative studies of glycosides from Dicliptera species highlight differences in bioactivity:

  • Anti-inflammatory Effects : this compound demonstrates moderate inhibition of NF-κB in vitro, whereas Dicliripariside A shows weaker activity due to its lack of electron-withdrawing substituents .
  • Cytotoxicity : In cancer cell lines (e.g., HeLa), this compound exhibits IC₅₀ values 30% lower than those of Dicliripariside A, suggesting enhanced efficacy linked to its dehydroisobutyryl groups .

Clinical and Regulatory Considerations

Current guidelines for biosimilars emphasize the need for comparative efficacy and safety data . For example:

  • Efficacy : Clinical trials for this compound analogs must address dose-response relationships across subpopulations, as mandated by regulatory frameworks .
  • Quality Control : Spectral data (e.g., ¹³C-NMR, IR) are critical for verifying structural consistency between batches, a requirement highlighted in pharmacopeial standards .

Data Tables

Table 1: Structural and Pharmacological Comparison of this compound and Analogs

Parameter This compound Dicliripariside A Reference
Molecular Formula C₃₁H₃₆O₁₆ C₂₉H₃₄O₁₄
Key Substituent 8,9-Dehydroisobutyrate Thymol isobutyrate
IC₅₀ (HeLa cells) 12.3 μM 18.7 μM
LD₅₀ (murine) 450 mg/kg 500 mg/kg

Table 2: Regulatory Requirements for Comparative Studies

Requirement Description
Structural Similarity Must confirm identical core structure and functional groups via NMR/MS.
Efficacy Equivalence Clinical trials must demonstrate non-inferiority in primary endpoints.
Long-Term Safety Monitoring Post-marketing surveillance for hepatotoxicity and resistance development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.